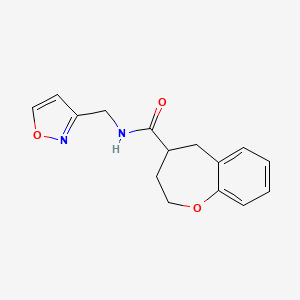
5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(2-ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(2-ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one" is related to the chemical class of benzimidazoles and dihydroisoquinolines, which are known for their complex structures and various chemical properties.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions including the condensation of benzimidazole derivatives with isoquinoline derivatives under controlled conditions. The synthesis processes can involve different reagents and catalysts to facilitate the formation of the desired product (Bollini, Asís, & Bruno, 2006).
Molecular Structure Analysis
Compounds in this category typically exhibit interesting structural characteristics such as cis-trans isomerism and planar conformation between different parts of the molecule. X-ray diffraction analysis and quantum-chemical calculations are often used to study their molecular structure (Sokol et al., 2011).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including radical cascade cyclization and metal-free conditions reactions, which allow for the construction of complex structures and the introduction of various functional groups (Kang et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility and melting points, of these compounds can vary significantly depending on their specific structures and substituents. These properties are essential for determining the compounds' applicability in different fields.
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and tautomerism are crucial for understanding the behavior of these compounds in biological systems and industrial applications. The chemical properties are influenced by the molecular structure and the nature of substituents attached to the core structure (Ukrainets et al., 2011).
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has identified isoquinolone derivatives, including those related to the specified chemical structure, as having potential antitumor properties. For instance, studies on the synthesis and in vitro antitumor activity of isoquinolone derivatives have shown that certain compounds within this family exhibit potent activity against human tumor cell lines. These findings suggest that modifications to the isoquinolone structure could enhance its efficacy as an antitumor agent (Cheon et al., 1999).
Synthesis and Structure-Activity Relationship
The synthesis and evaluation of substituted isoquinoline analogs have been explored for their antitumor activity. These studies have led to the identification of compounds with enhanced antitumor effects, highlighting the importance of structural modifications for increased biological activity (Cheon et al., 1998).
Central Nervous System (CNS) Activity
Compounds containing the isoquinoline structure have been examined for their effects on the central nervous system. Some derivatives have shown to cause loss of motor control in mice, indicating their potential for CNS-related research applications (Hung et al., 1985).
Benzodiazepine Receptor Ligands
Research into fused imidazopyridines, which share structural similarities with the specified compound, has explored their use as benzodiazepine receptor ligands. These compounds have shown varied activity, including antagonist or inverse agonist effects, depending on the substitution patterns, highlighting their potential in developing new therapies targeting the benzodiazepine receptor (Takada et al., 1996).
Catalytic Synthesis
An environmentally benign route for synthesizing benzimidazo[2,1-a]isoquinoline has been developed through the reaction of 2-ethynylbenzaldehyde with ortho-phenylenediamines. This method represents a significant advancement in the catalytic synthesis of complex heterocyclic compounds, offering a greener alternative to traditional synthetic routes (Mishra et al., 2019).
Eigenschaften
IUPAC Name |
6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-(2-ethoxyethyl)-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-2-27-12-11-24-19-8-7-16(13-18(19)22-21(24)26)20(25)23-10-9-15-5-3-4-6-17(15)14-23/h3-8,13H,2,9-12,14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWJUCJDFUIFGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-(2-ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-furamide hydrochloride](/img/structure/B5546946.png)
![3-amino-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5546953.png)
![4-methyl-2-[(2-phenyl-4-quinazolinyl)amino]phenol](/img/structure/B5546956.png)
![5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546964.png)
![5-(4-methoxyphenyl)-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546969.png)


![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5546982.png)
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5546990.png)

![7-ethyl-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5547008.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)acetamide](/img/structure/B5547015.png)
![2-{5-[(4-methylphenyl)amino][1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl}acetamide](/img/structure/B5547028.png)
